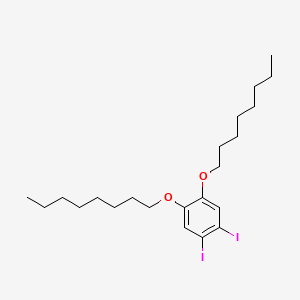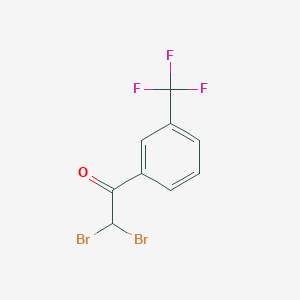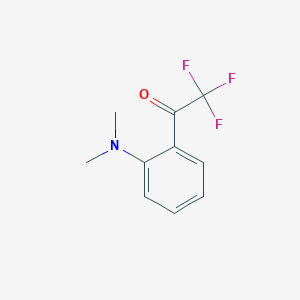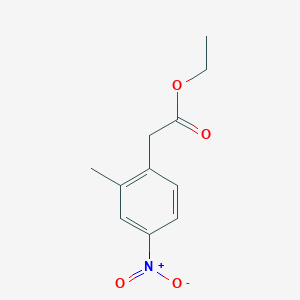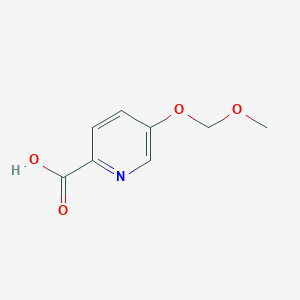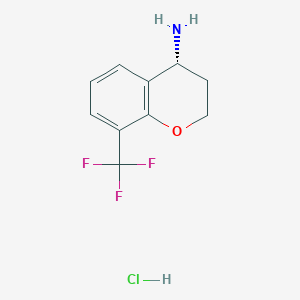
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as RTFCA hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is an achiral molecule that is produced through a multi-step synthesis process and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, as well as to study the role of reactive oxygen species in cell signaling and cell death. Additionally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been used to study the effects of inflammation on cells, as well as to study the role of cytokines in inflammation. Finally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been used to study the role of calcium in cell signaling and cell death.
Wirkmechanismus
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative stress in cells. Additionally, it has been found to act as an anti-inflammatory, inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Finally, it has been found to act as a calcium chelator, binding to calcium ions and preventing them from participating in cell signaling pathways.
Biochemical and Physiological Effects
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and to prevent oxidative stress in cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines. Finally, it has been found to bind to calcium ions and to prevent them from participating in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride in lab experiments has both advantages and limitations. One advantage of using (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride is that it is a relatively stable compound, making it easy to store and handle. Additionally, it is a relatively inexpensive compound, making it an attractive choice for research applications. On the other hand, one limitation of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations. Additionally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride is a synthetic compound, which means that it may not be as effective as natural compounds in certain situations.
Zukünftige Richtungen
There are a variety of potential future directions for the use of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride. One potential future direction is to explore its use in the treatment of oxidative stress-related diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride could be explored as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride could be explored as a potential treatment for calcium-related diseases, such as osteoporosis and hypertension.
Synthesemethoden
The synthesis of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride involves a multi-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with thionyl chloride to form 4-chloro-2-methoxybenzyl chloride. This product is then reacted with 4-bromobutan-2-ol to form 4-chloro-2-methoxy-8-bromochroman-4-one. This product is then reacted with trifluoromethanesulfonic anhydride to form 4-chloro-2-methoxy-8-(trifluoromethyl)chroman-4-one. This product is then reacted with hydrazine hydrate to form (R)-8-(trifluoromethyl)chroman-4-ylamine, which is then reacted with hydrochloric acid to form the final product, (R)-8-(trifluoromethyl)chroman-4-ylamine hydrochloride.
Eigenschaften
IUPAC Name |
(4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

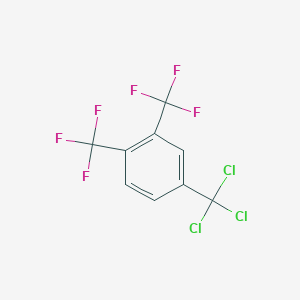
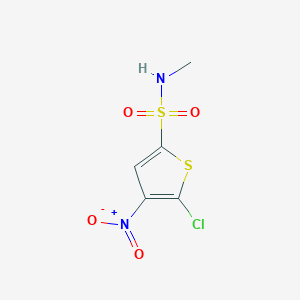
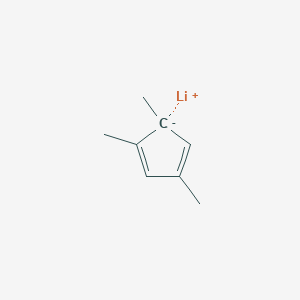

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)

